5-endo-Carboxyendothall thioanhydride
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Overview
Description
5-endo-Carboxyendothall thioanhydride is a chemical compound with the molecular formula C9H8O5S. It contains 23 atoms: 8 hydrogen atoms, 9 carbon atoms, 5 oxygen atoms, and 1 sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 5-endo-Carboxyendothall thioanhydride are not well-documented. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-endo-Carboxyendothall thioanhydride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioanhydride to other sulfur-containing compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
5-endo-Carboxyendothall thioanhydride has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: The compound’s reactivity makes it valuable in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-endo-Carboxyendothall thioanhydride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but studies have shown that it has a high-affinity binding site in mouse liver cytosol .
Comparison with Similar Compounds
Similar Compounds
Endothall thioanhydride: Similar in structure but with different toxicity profiles.
2-Methyl and 5-endo-(cyanomethyl) analogues: These compounds share structural similarities but differ in their reactivity and biological effects.
Uniqueness
5-endo-Carboxyendothall thioanhydride is unique due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
127311-91-5 |
---|---|
Molecular Formula |
C9H8O5S |
Molecular Weight |
228.22 g/mol |
IUPAC Name |
(1R,2S,6R,7S,8R)-3,5-dioxo-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-8-carboxylic acid |
InChI |
InChI=1S/C9H8O5S/c10-7(11)2-1-3-4-5(6(2)14-3)9(13)15-8(4)12/h2-6H,1H2,(H,10,11)/t2-,3-,4-,5-,6+/m1/s1 |
InChI Key |
SXHLASGTMNLZBL-UKFBFLRUSA-N |
Isomeric SMILES |
C1[C@H]([C@H]2[C@H]3[C@@H]([C@@H]1O2)C(=O)SC3=O)C(=O)O |
Canonical SMILES |
C1C(C2C3C(C1O2)C(=O)SC3=O)C(=O)O |
Origin of Product |
United States |
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